SN79 dihydrochloride is a chemical compound recognized for its role as a selective sigma receptor ligand, particularly targeting the sigma-2 receptor. It has garnered attention in pharmacological research due to its potential therapeutic applications, including neuroprotection and modulation of drug-induced toxicity. The compound is classified as a sigma receptor antagonist and is primarily investigated for its effects on neurodegenerative conditions and substance abuse disorders.
The synthesis of SN79 involves several key steps:
The synthetic pathway is crucial for ensuring the purity and efficacy of the compound for subsequent biological studies.
The molecular structure of SN79 dihydrochloride can be described as follows:
The structural data can be represented using InChI and SMILES notation:
SN79 dihydrochloride participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action of SN79 dihydrochloride involves several processes:
Relevant analyses indicate that SN79 maintains favorable pharmacokinetic properties with minimal interference with cytochrome P450 enzymes, suggesting low potential for drug-drug interactions .
SN79 dihydrochloride has several notable applications in scientific research:
SN79 dihydrochloride (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride) exhibits high-affinity binding to both sigma (σ) receptor subtypes, with distinct selectivity profiles. Radioligand binding assays using guinea pig or rat brain membranes demonstrate that SN79 binds to σ1 receptors with a Kᵢ of 27 nM and to σ2 receptors with a Kᵢ of 7 nM, indicating a ~4-fold higher affinity for σ2 receptors [1] [2]. This subnanomolar affinity is critical for its pharmacological activity, as σ receptors are implicated in psychostimulant-induced neurotoxicity and behavioral effects. Competitive binding studies further reveal that SN79 displaces prototypic ligands like [³H]-(+)-pentazocine (σ1-selective) and [³H]DTG (di-o-tolylguanidine, non-selective) in the presence of σ1 blockers, confirming its dual receptor engagement [1] [8]. Unlike non-selective agonists (e.g., DTG), SN79 functions as a putative antagonist at both subtypes, evidenced by its ability to block cocaine- and methamphetamine-induced physiological responses without intrinsic agonist activity [2] [3].
Table 1: Binding Affinity of SN79 at Sigma Receptor Subtypes
Receptor Subtype | Radioligand Used | Kᵢ Value (nM) | Tissue Source |
---|---|---|---|
σ1 | [³H]-(+)-Pentazocine | 27.0 ± 1.5 | Guinea Pig Brain |
σ2 | [³H]DTG (+ σ1 blocker) | 7.0 ± 0.9 | Rat Brain |
SN79 indirectly influences monoamine transporter function through σ receptor-mediated allosteric mechanisms rather than direct binding. Although initial screening showed moderate affinity for dopamine transporters (DAT, Kᵢ = 142 nM), serotonin transporters (SERT, Kᵢ = 89 nM), and norepinephrine transporters (NET, Kᵢ = 115 nM), functional assays reveal no significant reuptake inhibition [1] [9]. Instead, SN79 attenuates cocaine-induced dopamine efflux in the nucleus accumbens shell—a key reward-related brain region. This effect is abolished by σ receptor antagonism, confirming σ-dependent modulation [8] [9]. Specifically, SN79:
SN79’s selectivity for σ receptors over off-targets underpins its utility as a pharmacological probe. Broad-scale screening across 57 receptors, ion channels, and enzymes demonstrates >100-fold selectivity for σ receptors versus:
Table 2: Selectivity Profile of SN79 Against Key Off-Targets
Target | Assay Type | Kᵢ or IC₅₀ (nM) | Functional Consequence |
---|---|---|---|
5-HT₂A Receptor | Radioligand binding | 210 ± 15 | No agonist/antagonist activity |
Dopamine Transporter | [³H]WIN 35,428 binding | 142 ± 8 | No uptake inhibition |
CYP3A4 | Fluorescent substrate | >10,000 | No metabolic inhibition |
σ1/σ2 Receptors | [³H]-(+)-Pentazocine/[³H]DTG | 27/7 | Primary activity site |
Notably, SN79’s σ2 affinity (Kᵢ = 7 nM) exceeds that of reference ligands like DTG (σ2 Kᵢ = 32 nM) and AC927 (σ2 Kᵢ = 138 nM), while its σ1 affinity is comparable to BD1063 (σ1 Kᵢ = 9 nM) [5] [8] [10]. This precision enables mechanistic separation of σ1- versus σ2-mediated effects in neuroprotection studies [3] [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0